Ethyl 3,4-dimethylpent-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNNNILWTLCUDU-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3,4-dimethylpent-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Ethyl 3,4-dimethylpent-2-enoate, a valuable intermediate in organic synthesis. This document collates available data on its chemical and physical properties, spectroscopic characteristics, and a detailed experimental protocol for its synthesis.

Core Properties and Data

This compound is an unsaturated ester with the chemical formula C₉H₁₆O₂. It exists as (E) and (Z) stereoisomers. The majority of commercially available information and published data pertains to the isomeric mixture or does not specify the stereochemistry.

Chemical and Physical Properties

A comprehensive search of available scientific literature and chemical databases did not yield experimentally determined values for several key physical properties of this compound, including its boiling point, melting point, density, and solubility. The data presented below is a combination of information from various sources.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| CAS Number | 21016-45-5 ((Z)-isomer) | [1] |

| 21016-44-4 ((E)-isomer) | [2] | |

| Appearance | Not specified in literature | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported in the literature.

| Spectrum Type | Data | Source |

| ¹H NMR (CDCl₃) | δ 1.08 (d, J=7 Hz, 6H), 1.30 (t, J=7 Hz, 3H), 2.15 (d, J=1.5 Hz, 3H), 2.5-3.0 (m, 1H), 4.15 (q, J=7 Hz, 2H), 5.68 (br s, 1H) | |

| ¹³C NMR | Data not available | |

| Infrared (IR) | 1720-1715 cm⁻¹ (C=O, ester), 1650-1640 cm⁻¹ (C=C) | |

| Mass Spectrometry (MS) | m/z: 156 (M+), 111, 83, 69, 41 | [2] |

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound.

Synthesis of this compound

This protocol describes a Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective synthesis of alkenes.

Materials:

-

Sodium hydride (NaH)

-

Triethyl phosphonoacetate

-

3-Methyl-2-butanone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and apparatus for inert atmosphere reactions

Procedure:

-

A solution of triethyl phosphonoacetate in anhydrous diethyl ether is added dropwise to a stirred suspension of sodium hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the ylide.

-

A solution of 3-methyl-2-butanone in anhydrous diethyl ether is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography to yield this compound.

Visualizations

The following diagrams illustrate key conceptual frameworks related to this compound.

Caption: Synthetic workflow for this compound.

Safety and Handling

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to Ethyl 3,4-dimethylpent-2-enoate (CAS: 21016-44-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,4-dimethylpent-2-enoate, a specialty chemical with potential applications in various fields. This document consolidates available data on its chemical and physical properties, synthesis, and analytical methods.

Chemical and Physical Properties

This compound is an unsaturated ester. The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 21016-44-4 |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol [1] |

| IUPAC Name | ethyl (2E)-3,4-dimethylpent-2-enoate |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 187.8°C at 760 mmHg | Experimental |

| Density | 0.895 g/cm³ | Experimental |

| Melting Point | Not available | - |

| Calculated LogP | 2.7 | PubChem[1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on established laboratory procedures.[2]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

Sodium hydride (NaH)

-

Diglyme

-

Triethylphosphonoacetate

-

3-Methyl-2-butanone

-

Ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (for inert atmosphere)

-

Ice bath

Procedure:

-

A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath to approximately 0°C.

-

Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the cooled suspension.

-

The mixture is stirred for 30 minutes.

-

3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise to the reaction mixture.

-

The mixture is subsequently stirred at ambient temperature for three hours.

-

After the reaction is complete, the mixture is cooled and then cautiously diluted with a large excess of water.

-

The aqueous mixture is extracted with ether.

-

The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the final product, this compound.

Yield: 7.1 g (91%)[2]

Applications

The primary documented application of this compound is in the fragrance industry. A patent describes its use as a fragrance ingredient, suggesting it possesses desirable olfactory properties for inclusion in perfumes and other scented products. Further research into its specific scent profile and stability in various formulations may reveal broader applications in this sector.

Biological Activity and Signaling Pathways

As of the latest available data, there is no published research detailing the biological activity or associated signaling pathways of this compound. In silico and predictive toxicological assessments have not yielded significant public data. Therefore, the pharmacological and toxicological profiles of this compound remain uncharacterized. Researchers investigating this molecule should consider conducting preliminary in vitro and in vivo studies to determine any potential biological effects.

Analytical Methods

The characterization and quantification of this compound can be achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR data has been reported as follows: δ1.08 [6H, d, J=7 Hz, (CH₃)₂CH], 1.30 (3H, t, J=7 Hz, CH₃CH₂O), 2.15 (3H, d, J=1.5 Hz, CH₃C=), 4.15 (2H, q, J=7 Hz, CH₃CH₂O), 5.68 (1H, br.s, CH=C).[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the separation and identification of this compound. PubChem lists a GC-MS spectrum with a top peak at m/z 111 and a third highest peak at m/z 156, corresponding to the molecular ion.[1]

-

Infrared (IR) Spectroscopy: Reported characteristic IR peaks include 1705 cm⁻¹ (C=O) and 1640 cm⁻¹ (C=C).[2]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical structure of this technical guide.

Caption: Synthesis workflow for this compound.

Caption: Structure of this technical guide.

References

An In-depth Analysis of the Molecular Weight of Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular weight of Ethyl 3,4-dimethylpent-2-enoate, a compound of interest in various chemical and pharmaceutical research fields. Understanding the precise molecular weight is fundamental for a wide range of applications, including analytical quantification, reaction stoichiometry, and pharmacological modeling.

Molecular Composition and Weight

The molecular formula for this compound is C₉H₁₆O₂.[1][2] The molecular weight is a critical parameter derived from this formula, representing the mass of one mole of the substance. Based on the atomic weights of its constituent elements, the calculated molecular weight is approximately 156.22 g/mol .[2]

Elemental Contribution to Molecular Weight

To provide a granular understanding of the compound's mass, the following table details the contribution of each element to the total molecular weight. The calculation is based on the standard atomic weights of Carbon (≈12.011 g/mol ), Hydrogen (≈1.008 g/mol ), and Oxygen (≈15.999 g/mol ).[3][4][5]

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 156.225 |

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise value, it is often corroborated experimentally through techniques such as mass spectrometry. This method provides the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular mass with high accuracy. For this compound, mass spectrometry would be the preferred method for empirical validation of its molecular weight.

General Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) will confirm the molecular weight.

Logical Framework for Molecular Weight Calculation

The relationship between the elemental composition and the final molecular weight can be visualized as a straightforward logical flow.

Caption: Molecular weight calculation workflow.

References

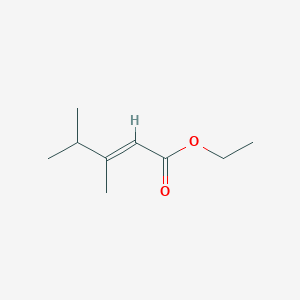

"Ethyl 3,4-dimethylpent-2-enoate" chemical structure

An In-depth Technical Guide to Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identifiers

This compound is an unsaturated ester with the molecular formula C₉H₁₆O₂. The structure features a carbon-carbon double bond at the C2 position and two methyl groups at the C3 and C4 positions. The IUPAC name for the E-isomer is ethyl (E)-3,4-dimethylpent-2-enoate[1].

Key Identifiers:

-

IUPAC Name: ethyl (E)-3,4-dimethylpent-2-enoate[1]

-

Molecular Formula: C₉H₁₆O₂[1]

-

Canonical SMILES: CCOC(=O)/C=C(\C)/C(C)C[1]

-

InChI Key: UQNNNILWTLCUDU-SOFGYWHQSA-N[1]

-

CAS Number: 21016-44-4 ((E)-isomer), 21016-45-5 ((Z)-isomer)[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | [1] |

| Computed XLogP3 | 2.7 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Complexity | 157 | [1] |

| Monoisotopic Mass | 156.115029749 Da | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction. This olefination reaction involves the reaction of a phosphonate ylide with a ketone.

Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of ethyl 3,4-dimethyl-2-pentenoate[3].

Materials:

-

Sodium hydride (NaH)

-

Diglyme

-

Triethylphosphonoacetate

-

3-Methyl-2-butanone

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath to approximately 0°C.

-

Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the cooled suspension.

-

The mixture is stirred for 30 minutes at 0°C.

-

3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise to the reaction mixture.

-

The mixture is allowed to warm to ambient temperature and stirred for an additional three hours.

-

After the reaction is complete, the mixture is cooled and then cautiously diluted with a large excess of water.

-

The aqueous mixture is extracted with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the product, ethyl 3,4-dimethyl-2-pentenoate.

Yield: 7.1 g (91%)[3].

Spectroscopic Data

The structural characterization of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule[3].

-

¹H NMR (CDCl₃):

-

δ 1.08 [6H, d, J=7 Hz, (CH₃)₂CH]

-

δ 1.30 (3H, t, J=7 Hz, CH₃CH₂O)

-

δ 2.15 (3H, d, J=1.5 Hz, CH₃C=)

-

δ 4.15 (2H, q, J=7 Hz, CH₃CH₂O)

-

δ 5.68 (1H, br.s, CH=C)

-

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule[3].

-

IR (neat):

-

1705 cm⁻¹ (C=O stretch)

-

1640 cm⁻¹ (C=C stretch)

-

1385 and 1365 cm⁻¹ [(CH₃)₂C bend]

-

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

References

An In-depth Technical Guide to Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3,4-dimethylpent-2-enoate, covering its chemical identity, physicochemical properties, synthesis protocols, spectroscopic profile, and potential biological activities. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

IUPAC Name and Stereoisomerism

The formal IUPAC name for the compound is This compound .[1] The structure contains a carbon-carbon double bond at the C2 position, which gives rise to stereoisomerism. The molecule can exist as two geometric isomers: (E)-ethyl 3,4-dimethylpent-2-enoate and (Z)-ethyl 3,4-dimethylpent-2-enoate, which are distinguished by the spatial arrangement of substituents around the double bond. The (E) isomer is generally the more stable and commonly synthesized form.

Caption: Geometric isomers of this compound.

Physicochemical Properties

Table 1: Computed Physicochemical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| XLogP3 | 2.7 | [1] |

| Exact Mass | 156.115029749 Da | [1] |

Table 2: Experimental Physicochemical Properties of Analogous Compounds

| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Ethyl 2-pentenoate | 156-157 | 0.904-0.910 @ 25°C | 1.428-1.434 @ 20°C |

| Ethyl 3,3-dimethylpent-4-enoate | 160.2 @ 760 mmHg | 0.889 | 1.428 |

| Ethyl 2-methyl-4-pentenoate | 85 @ 20 mmHg | 0.891 @ 25°C | 1.425 @ 20°C |

Synthesis and Experimental Protocols

This compound, as an α,β-unsaturated ester, can be synthesized through several established organic chemistry reactions. Below are detailed protocols for two common methods.

Horner-Wadsworth-Emmons Reaction

This reaction is a widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes, from aldehydes or ketones.

Experimental Protocol:

-

Preparation of the Ylide: To a suspension of sodium hydride (2.6 g) in diglyme (10 mL), triethylphosphonoacetate (24 g, 107 mmol) is added dropwise under a nitrogen atmosphere in an ice bath (approx. 0°C).

-

Reaction with Ketone: The mixture is stirred for 30 minutes. Subsequently, 3-methyl-2-butanone (4.3 g, 50 mmol) is added dropwise.

-

Reaction Progression: The reaction mixture is then stirred at ambient temperature for three hours.

-

Work-up: The mixture is cooled, cautiously diluted with a large excess of water, and extracted with diethyl ether.

-

Purification: The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield ethyl 3,4-dimethyl-2-pentenoate.

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide.

Representative Experimental Protocol:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, (carbethoxymethylene)triphenylphosphorane is suspended in anhydrous toluene.

-

Addition of Ketone: 3-Methyl-2-butanone is added to the suspension.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 24 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is triturated with petroleum ether, and the precipitated triphenylphosphine oxide is removed by filtration.

-

Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data and Analysis

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 5.68 ppm | br. s | 1H | CH =C |

| 4.15 ppm | q | 2H | O-CH₂ -CH₃ |

| 2.15 ppm | d | 3H | =C-CH₃ |

| 1.30 ppm | t | 3H | O-CH₂-CH₃ |

| 1.08 ppm | d | 6H | (CH₃)₂-CH |

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 1705 | C=O (ester, conjugated) |

| 1640 | C=C (alkene) |

| 1385 and 1365 | (CH₃)₂C bending |

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ) | Rationale |

| C=O | ~166 ppm | Typical for α,β-unsaturated esters. |

| =C -C(CH₃)₂ | ~150-160 ppm | The β-carbon of an α,β-unsaturated ester is deshielded due to resonance. |

| =C H | ~115-125 ppm | The α-carbon of an α,β-unsaturated ester. |

| O-C H₂ | ~60 ppm | Typical for an ethyl ester. |

| C H(CH₃)₂ | ~30-35 ppm | Isopropyl group carbon. |

| =C-C H₃ | ~20-25 ppm | Methyl group on the double bond. |

| CH(C H₃)₂ | ~20 ppm | Methyl groups of the isopropyl moiety. |

| O-CH₂-C H₃ | ~14 ppm | Terminal methyl of the ethyl ester. |

Table 6: Mass Spectrometry Data

| m/z | Interpretation |

| 156 | Molecular Ion [M]⁺ |

| 111 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

The fragmentation of α,β-unsaturated esters in mass spectrometry is complex but can involve characteristic pathways such as the loss of the alkoxy group and rearrangements like the McLafferty rearrangement if a γ-hydrogen is available.[2]

Biological Activity and Potential Applications

While there is no direct research on the biological activity of this compound, significant findings for its parent carboxylic acid and its chemical class suggest potential for further investigation.

Antitumor and Antiviral Potential

The corresponding carboxylic acid, 3,4-dimethylpent-2-enoic acid , has been reported to be extracted from Brucea javanica and has shown antitumor and antiviral properties .[3] It is suggested to inhibit viral replication by interfering with protein synthesis at the ribosomal level.[3] This finding indicates that this compound, as a direct derivative, is a strong candidate for investigation into similar bioactivities.

Mechanism of Action: Michael Addition

As an α,β-unsaturated ester, this compound is an electrophile and can act as a Michael acceptor. This allows it to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, via a conjugate addition mechanism. This covalent modification of proteins can alter their function and is a common mechanism of action for many biologically active compounds.

Caption: Michael addition of a protein thiol to the α,β-unsaturated ester.

This reactivity is a double-edged sword; while it can be harnessed for therapeutic effects, it can also lead to cytotoxicity. Therefore, any drug development program would need to carefully evaluate the therapeutic index.

Application in the Fragrance Industry

Structurally related compounds are used in the fragrance industry. For instance, ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate is patented for its use as a fragrance.[4] This suggests that this compound may also possess olfactory properties of interest.

Conclusion

This compound is a molecule with potential for further scientific exploration. While there is a lack of comprehensive experimental data in the public domain, its synthesis is achievable through standard organic chemistry methodologies. The reported antitumor and antiviral activities of its parent acid, coupled with its inherent reactivity as a Michael acceptor, make it a person of interest for drug discovery and development. Further research is warranted to experimentally determine its physicochemical properties, fully characterize its spectroscopic profile, and, most importantly, to investigate its biological activities in relevant in vitro and in vivo models.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3,4-dimethylpent-2-enoate. The information is compiled from various scientific sources to support research and development activities.

Chemical Identity

This compound is an unsaturated ester with the molecular formula C₉H₁₆O₂. It exists as two geometric isomers: (E)-ethyl 3,4-dimethylpent-2-enoate and (Z)-ethyl 3,4-dimethylpent-2-enoate.

Table 1: Chemical Identifiers for this compound Isomers

| Identifier | (E)-ethyl 3,4-dimethylpent-2-enoate | (Z)-ethyl 3,4-dimethylpent-2-enoate |

| IUPAC Name | ethyl (E)-3,4-dimethylpent-2-enoate[1] | ethyl (Z)-3,4-dimethylpent-2-enoate |

| Synonyms | ETHYL (2E)-3,4-DIMETHYLPENT-2-ENOATE, 2-Pentenoic acid, 3,4-dimethyl-, ethyl ester, (2E)-[1] | ethyl 3,4-dimethyl-2-pentenoate, 2-Pentenoic acid, 3,4-dimethyl-, ethyl ester, (2Z)-[2] |

| CAS Number | 21016-44-4[1] | 21016-45-5[2] |

| Molecular Formula | C₉H₁₆O₂[1] | C₉H₁₆O₂[2] |

| Molecular Weight | 156.22 g/mol [1] | 156.22 g/mol |

| InChI | InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+[1] | InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3 |

| InChIKey | UQNNNILWTLCUDU-SOFGYWHQSA-N[1] | UQNNNILWTLCUDU-UHFFFAOYSA-N[2] |

| SMILES | CCOC(=O)/C=C(\C)/C(C)C[1] | Not explicitly found |

Physical Properties

The physical properties of this compound are not extensively documented. The available experimental and computed data are summarized below.

Table 2: Physical Properties of this compound

| Property | (E)-isomer | (Z)-isomer |

| Boiling Point | 187.8°C at 760 mmHg | Data not available |

| Melting Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Refractive Index | 1.433 | Data not available |

| LogP | 2.15180 | Data not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported in the context of its synthesis.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 1.08 [6H, d, J=7 Hz, (CH₃)₂CH], 1.30 (3H, t, J=7 Hz, CH₃CH₂O), 2.15 (3H, d, J=1.5 Hz, CH₃C=), 4.15 (2H, q, J=7 Hz, CH₃CH₂O), 5.68 (1H, br.s, CH=C) |

| IR (neat) | 1705 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1385 and 1365 cm⁻¹ [(CH₃)₂C] |

| GC-MS (m/z) | Top Peak: 111, 3rd Highest: 156[1] |

Experimental Protocols

A common method for the synthesis of Ethyl 3,4-dimethyl-2-pentenoate is the Horner-Wadsworth-Emmons reaction.

Materials:

-

Sodium hydride (NaH)

-

Diglyme

-

Triethylphosphonoacetate

-

3-Methyl-2-butanone

-

Ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in an ice bath (approximately 0°C) under a nitrogen atmosphere.

-

Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the suspension.

-

The mixture is stirred for 30 minutes.

-

3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise.

-

The reaction mixture is stirred at ambient temperature for three hours.

-

After cooling, the mixture is cautiously diluted with a large excess of water.

-

The product is extracted with ether.

-

The ethereal extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield ethyl 3,4-dimethyl-2-pentenoate.

Yield: 7.1 g (91%)

Caption: Synthesis workflow for this compound.

Reactivity and Potential Biological Activity

As an α,β-unsaturated ester, this compound can undergo typical reactions of this functional group, such as Michael addition and reduction of the double bond or the ester group.

While no specific signaling pathways involving this compound have been identified, the related compound, 3,4-Dimethylpent-2-enoic acid, has been reported to be extracted from Brucea javanica and to exhibit antitumor and antiviral properties. This suggests that the ethyl ester derivative may also possess biological activity that warrants further investigation.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While key identifiers and a detailed synthesis protocol are available, further experimental determination of some physical properties such as melting point and density is required for a complete characterization of this compound. The potential for biological activity, based on related structures, suggests that this molecule could be of interest in drug discovery and development.

References

Spectroscopic Profile of Ethyl 3,4-dimethylpent-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3,4-dimethylpent-2-enoate. Due to the limited availability of experimentally derived spectra in public databases for this specific molecule, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are based on established principles of spectroscopy and analysis of similar chemical structures. This document also outlines generalized experimental protocols for the acquisition of such spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for the (E)-isomer of this compound.

Table 1: Mass Spectrometry Data for (E)-Ethyl 3,4-dimethylpent-2-enoate [1]

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Mass Spectrometry Type | GC-MS |

| Top m/z Peak | 111 |

| 2nd Highest m/z Peak | Not specified |

| 3rd Highest m/z Peak | 156 (Molecular Ion) |

Table 2: Predicted ¹H NMR Spectral Data for (E)-Ethyl 3,4-dimethylpent-2-enoate (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | s | 1H | =CH- |

| ~4.1 | q | 2H | -O-CH₂-CH₃ |

| ~2.5 | m | 1H | -CH(CH₃)₂ |

| ~2.1 | s | 3H | =C-CH₃ |

| ~1.2 | t | 3H | -O-CH₂-CH₃ |

| ~1.0 | d | 6H | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data for (E)-Ethyl 3,4-dimethylpent-2-enoate (Solvent: CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~167 | C=O | Ester Carbonyl |

| ~158 | C | =C-CH₃ |

| ~118 | CH | =CH- |

| ~60 | CH₂ | -O-CH₂-CH₃ |

| ~34 | CH | -CH(CH₃)₂ |

| ~21 | CH₃ | =C-CH₃ |

| ~20 | CH₃ | -CH(CH₃)₂ |

| ~14 | CH₃ | -O-CH₂-CH₃ |

Table 4: Typical Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2975-2850 | C-H stretch | Alkyl (CH₃, CH₂, CH) |

| 1725-1705 | C=O stretch | α,β-Unsaturated Ester |

| 1650-1600 | C=C stretch | Alkene |

| 1250-1150 | C-O stretch | Ester |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] The solution should be clear and free of any particulate matter.

-

Spectrometer Setup : The NMR experiments are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.[3] Before data acquisition, the magnetic field is shimmed to improve its homogeneity, and the probe is tuned to the appropriate frequency.

-

¹H NMR Acquisition : A standard one-pulse experiment is usually sufficient for a routine ¹H spectrum. Key parameters include a 30° or 90° pulse angle, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.

-

¹³C NMR Acquisition : For a ¹³C spectrum, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR. A pulse angle of 30-45° and a relaxation delay of 2-5 seconds are common.[4]

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample, the simplest method is to prepare a "neat" sample.[5] Place a single drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[5][6] A second salt plate is then carefully placed on top to create a thin liquid film between the plates.[5]

-

Background Spectrum : Before analyzing the sample, a background spectrum of the empty instrument is recorded. This allows for the subtraction of signals from atmospheric CO₂ and water vapor.[6]

-

Sample Analysis : The prepared salt plates are placed in the sample holder of the IR spectrometer. The infrared beam passes through the sample, and the detector measures the amount of light transmitted at each wavenumber.

-

Data Acquisition : The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.[7] The resulting spectrum is a plot of percent transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be optimized to avoid overloading the GC column.

-

GC-MS System Configuration : The system consists of a gas chromatograph for separating the components of the sample and a mass spectrometer for detecting and identifying the eluted compounds. A common setup includes a capillary column (e.g., DB-5) and an electron ionization (EI) source in the mass spectrometer.[8]

-

Injection and Separation : A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet of the GC.[8] The volatile compounds are vaporized and carried by an inert gas (e.g., helium) through the column.[8] The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column, typically using a temperature program to facilitate elution.[8]

-

Mass Analysis : As each compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[8] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation : The resulting mass spectrum for each chromatographic peak is a fingerprint that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST/Wiley).[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

- 1. This compound | C9H16O2 | CID 5370267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. studylib.net [studylib.net]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Analysis of volatile organic compounds by GC/MS [bio-protocol.org]

- 9. pubcompare.ai [pubcompare.ai]

Unveiling 3,4-Dimethylpent-2-enoic Acid: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-dimethylpent-2-enoic acid, a bioactive compound with reported therapeutic potential. While its natural occurrence is documented, quantitative data remains elusive in publicly available literature. This document synthesizes the current knowledge, offering a detailed, adaptable experimental framework for its isolation and quantification, and explores its potential biological implications based on existing preliminary reports.

Natural Occurrence and Biological Activity

3,4-Dimethylpent-2-enoic acid has been identified as a constituent of the plant Brucea javanica, also known as Java brucea.[1][2] This plant has a history of use in traditional medicine, and various parts of it have been analyzed for their phytochemical composition.[3][4][5][6][7] While the presence of 3,4-dimethylpent-2-enoic acid is noted, specific quantitative data regarding its concentration in different parts of the plant is not available in the reviewed scientific literature.

| Property | Description |

| Natural Source | Brucea javanica (Java brucea)[1][2] |

| Reported Biological Activity | Antitumor, Antiviral (potentially against HTLV-I)[1][2] |

| Reported Mechanism of Action | Inhibition of viral replication via inhibition of protein synthesis at the ribosomal level and prevention of RNA polymerase binding to DNA (preliminary)[1] |

Experimental Protocols: A Framework for Isolation and Quantification

While specific, validated protocols for 3,4-dimethylpent-2-enoic acid are not detailed in the available literature, a robust methodology can be adapted from established techniques for the analysis of short-chain fatty acids (SCFAs) in plant matrices. The following proposed workflow outlines the key steps from sample preparation to analysis.

Extraction of 3,4-Dimethylpent-2-enoic Acid from Brucea javanica

This protocol is a generalized procedure and may require optimization based on the specific plant part being analyzed (e.g., seeds, leaves).

Objective: To extract short-chain fatty acids, including 3,4-dimethylpent-2-enoic acid, from Brucea javanica plant material.

Materials:

-

Dried, powdered Brucea javanica plant material

-

Methanol

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

-

Internal standard (e.g., a structurally similar fatty acid not expected to be in the sample, such as heptanoic acid)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh a known amount of dried, powdered plant material.

-

Solvent Extraction:

-

Add a defined volume of methanol to the plant material.

-

Spike the mixture with a known concentration of the internal standard.

-

Homogenize the mixture and incubate with agitation (e.g., shaking or sonication) for a specified period.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet to ensure complete extraction.

-

Pool the supernatants.

-

-

Liquid-Liquid Extraction:

-

Acidify the pooled supernatant with HCl to a pH of approximately 2-3 to protonate the carboxylic acids.

-

Add an equal volume of diethyl ether or MTBE.

-

Vortex vigorously for 2-3 minutes to partition the fatty acids into the organic layer.

-

Centrifuge to separate the phases.

-

Carefully collect the upper organic layer.

-

Repeat the extraction of the aqueous layer with the organic solvent.

-

Pool the organic extracts.

-

-

Drying and Concentration:

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the extract to a small, known volume using a gentle stream of nitrogen or a rotary evaporator at low temperature.

-

-

Storage: Store the final extract at -20°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the quantification of volatile compounds like short-chain fatty acids.[8][9]

Objective: To separate and quantify 3,4-dimethylpent-2-enoic acid in the plant extract.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a polar capillary column like a DB-FATWAX UI or equivalent)

-

Helium (carrier gas)

-

Derivatization agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

3,4-dimethylpent-2-enoic acid analytical standard

-

Internal standard

Procedure:

-

Calibration Curve: Prepare a series of standard solutions containing known concentrations of 3,4-dimethylpent-2-enoic acid and a constant concentration of the internal standard. Analyze these standards by GC-MS to generate a calibration curve.

-

Sample Analysis:

-

Inject a known volume of the plant extract into the GC-MS system.

-

The use of a derivatization agent may be necessary to improve the volatility and chromatographic peak shape of the fatty acid. If so, the standards and samples should be derivatized under the same conditions.

-

-

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

Carrier Gas Flow: Constant flow of helium.

-

MS Detector: Operate in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Data Analysis:

-

Identify the peak corresponding to 3,4-dimethylpent-2-enoic acid based on its retention time and mass spectrum, confirmed by comparison with the analytical standard.

-

Quantify the amount of 3,4-dimethylpent-2-enoic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Logical and Signaling Pathway Visualizations

To illustrate the relationships and potential mechanisms discussed, the following diagrams are provided.

The following diagram illustrates a hypothetical signaling pathway for the reported antiviral activity of 3,4-dimethylpent-2-enoic acid, based on the preliminary description of its mechanism of action.[1] It is important to note that this pathway is conceptual and requires experimental validation for this specific compound.

Conclusion

3,4-Dimethylpent-2-enoic acid, naturally occurring in Brucea javanica, presents an interesting subject for further pharmacological investigation due to its reported antitumor and antiviral activities. This guide provides a foundational understanding of this compound, acknowledging the current gaps in quantitative and mechanistic data. The proposed experimental framework offers a starting point for researchers to rigorously investigate its presence in natural sources and to elucidate its biological functions. Future research should focus on obtaining quantitative data on its natural abundance, validating its bioactivities with specific metrics, and elucidating the precise molecular pathways through which it exerts its effects.

References

- 1. 3,4-Dimethylpent-2-enoic acid | 32557-37-2 | HBA55737 [biosynth.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Crossroads of Metabolism: A Technical Guide to the Biosynthesis of Branched-Chain Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their acyl chain. Once thought to be minor components of the lipidome, emerging research has highlighted their significant roles in cellular signaling, membrane fluidity, and metabolic regulation. The biosynthesis of BCFAs and their subsequent esterification are complex processes, intricately linked to amino acid catabolism and major metabolic signaling pathways. This technical guide provides an in-depth exploration of the core principles of BCFA ester biosynthesis, offering detailed experimental protocols and quantitative data to empower further research and drug development in this burgeoning field.

Core Biosynthetic Pathway

The synthesis of BCFAs diverges from the canonical straight-chain fatty acid pathway through the utilization of alternative primer units derived from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. This process is primarily orchestrated by the multi-enzyme complex, fatty acid synthase (FASN), which exhibits a degree of promiscuity in its substrate selection.

The initial and rate-limiting step in BCAA catabolism is the reversible transamination to their respective α-keto acids, catalyzed by branched-chain aminotransferases (BCATs). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of these α-keto acids, yielding branched-chain acyl-CoA esters that serve as primers for FASN.

-

Isovaleryl-CoA (from leucine) primes the synthesis of iso-odd-carbon BCFAs.

-

Isobutyryl-CoA (from valine) primes the synthesis of iso-even-carbon BCFAs.

-

2-Methylbutyryl-CoA (from isoleucine) primes the synthesis of anteiso-odd-carbon BCFAs.

These branched-chain acyl-CoAs are then elongated by FASN through the sequential addition of two-carbon units from malonyl-CoA. The final chain length is determined by the thioesterase domain of FASN, which hydrolyzes the acyl-ACP, releasing the free fatty acid.

Mid-chain methyl branches can also be introduced through the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit by FASN, albeit at a much lower rate.[1]

Signaling Pathways Regulating BCFA Biosynthesis

The biosynthesis of BCFAs is tightly regulated by key metabolic signaling pathways that sense nutrient availability and cellular energy status. These pathways converge on the regulation of BCAA catabolism and fatty acid synthesis.

Insulin and mTORC1 Signaling

Insulin, a key anabolic hormone, and the nutrient-sensing mTORC1 complex play crucial roles in promoting BCFA synthesis. Leucine, a BCAA, is a potent activator of mTORC1.[1][2][3] Activation of the insulin and mTORC1 pathways leads to the phosphorylation and inhibition of BCKDH kinase (BCKDK), the enzyme responsible for inactivating the BCKDH complex.[2] This results in a more active BCKDH complex, increasing the flux of BCAAs towards the production of branched-chain acyl-CoA primers for BCFA synthesis.

References

- 1. Defect of branched-chain amino acid metabolism promotes the development of Alzheimer's disease by targeting the mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mTORC1 is involved in the regulation of branched‐chain amino acid catabolism in mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Ethyl 3,4-dimethylpent-2-enoate as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl 3,4-dimethylpent-2-enoate is a research chemical with limited publicly available data on its biological activity. The information presented herein, particularly concerning biological effects and mechanisms of action, is largely based on the general reactivity of the α,β-unsaturated ester functional group and should be considered hypothetical for illustrative purposes. Researchers should conduct their own comprehensive studies to validate any potential biological activity.

Introduction

This compound is an α,β-unsaturated ester with a molecular formula of C9H16O2.[1][2] Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, makes it a potential Michael acceptor.[3] This reactivity is a key feature of many biologically active compounds, suggesting that this compound could be a subject of interest in drug discovery and chemical biology. This technical guide provides a summary of its known chemical and physical properties, a detailed synthesis protocol, and a hypothetical exploration of its potential biological activity based on its chemical structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| Molecular Formula | C9H16O2 | [1][2] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 21016-45-5 ((Z)-isomer), 21016-44-4 ((E)-isomer) | [1] |

| IUPAC Name | ethyl (E)-3,4-dimethylpent-2-enoate | [1] |

| InChI Key | UQNNNILWTLCUDU-SOFGYWHQSA-N | [1] |

| Canonical SMILES | CCOC(=O)/C=C(\C)/C(C)C | [1] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Synthesis Protocol

A known method for the synthesis of this compound is detailed below. This protocol is based on a Horner-Wadsworth-Emmons reaction.

Materials:

-

Sodium hydride (NaH)

-

Triethyl phosphonoacetate

-

3-Methyl-2-butanone

-

Diglyme

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions.

Experimental Procedure:

-

A suspension of sodium hydride in diglyme is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath.

-

Triethyl phosphonoacetate is added dropwise to the cooled suspension.

-

The mixture is stirred for 30 minutes.

-

3-Methyl-2-butanone is then added dropwise to the reaction mixture.

-

The reaction is allowed to stir at ambient temperature for three hours.

-

Upon completion, the reaction mixture is cooled and then cautiously diluted with a large excess of water.

-

The aqueous mixture is extracted with diethyl ether.

-

The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product, this compound.

Spectroscopic Data

Limited spectroscopic data for this compound is publicly available.

-

Mass Spectrometry (GC-MS): A NIST library entry shows a mass spectrum with a top peak at m/z 111 and a third highest peak at m/z 156, corresponding to the molecular ion.[1]

Potential Biological Activity and Mechanism of Action (Hypothetical)

It is crucial to reiterate that the following section is hypothetical and based on the chemical nature of α,β-unsaturated esters. No specific biological data for this compound has been found in the public domain.

The α,β-unsaturated carbonyl moiety in this compound makes it a potential Michael acceptor.[3] This allows it to react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[6] This covalent modification of proteins can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, which are common mechanisms for the biological activity of various drugs.[3]

Hypothetical Anti-Cancer Activity:

Many anti-cancer agents function as alkylating agents, forming covalent bonds with biological macromolecules like DNA.[7] As a potential Michael acceptor, this compound could theoretically act as a soft alkylating agent, targeting specific proteins involved in cancer cell proliferation and survival.

A hypothetical signaling pathway illustrating this potential mechanism is depicted below. In this model, this compound enters the cell and covalently binds to a critical cysteine residue in a hypothetical kinase, "Kinase X," which is part of a pro-survival signaling cascade. This irreversible inhibition would block downstream signaling, leading to apoptosis of the cancer cell.

References

- 1. This compound | C9H16O2 | CID 5370267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

The Dawn of a New Class of Bioactive Lipids: A Technical Guide to Novel Branched-Chain Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of lipidomics is undergoing a significant expansion with the discovery of novel classes of bioactive lipids that hold immense therapeutic potential. Among these, branched-chain fatty acid esters (BCFA esters) are emerging as critical signaling molecules with diverse physiological roles. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these promising compounds, with a focus on iso- and anteiso-branched-chain fatty acids and the more recently identified fatty acid esters of hydroxy fatty acids (FAHFAs). This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Data Presentation: Quantitative Bioactivity of Branched-Chain Fatty Acid Esters

The biological effects of branched-chain fatty acids are multifaceted, influencing lipid metabolism and inflammatory pathways. The following table summarizes the quantitative effects of two representative BCFAs, the iso-form 14-methylpentadecanoic acid (14-MPA) and the anteiso-form 12-methyltetradecanoic acid (12-MTA), on gene expression in human hepatocyte cell line HepG2.

| Branched-Chain Fatty Acid | Target Gene | Concentration (µM) | Fold Change in mRNA Expression (vs. Control) |

| 14-Methylpentadecanoic acid (iso-BCFA) | FASN (Fatty Acid Synthase) | 5 | ↓ (Lowered) |

| 10 | ↓ (Lowered) | ||

| SREBP1 (Sterol Regulatory Element-Binding Protein 1) | 5 | ↓ (Lowered) | |

| 10 | ↓ (Lowered) | ||

| CRP (C-Reactive Protein) | Not Specified | ↓ (Lowered) | |

| IL-6 (Interleukin-6) | Not Specified | ↓ (Lowered) | |

| 12-Methyltetradecanoic acid (anteiso-BCFA) | FASN (Fatty Acid Synthase) | Not Specified | ↑ (Increased) |

| SREBP1 (Sterol Regulatory Element-Binding Protein 1) | Not Specified | No significant effect | |

| CRP (C-Reactive Protein) | Not Specified | ↑ (Increased) | |

| IL-6 (Interleukin-6) | Not Specified | ↑ (Increased) |

Experimental Protocols

Synthesis of Branched-Chain Fatty Acids

a. Synthesis of 14-Methylpentadecanoic Acid (iso-BCFA)

This protocol outlines a potential synthetic route for 14-methylpentadecanoic acid.

Materials:

-

12-Bromododecanol

-

Isovaleraldehyde

-

Magnesium turnings

-

Diethyl ether (anhydrous)

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Standard glassware for organic synthesis

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 12-bromododecanol in anhydrous diethyl ether to form the Grignard reagent.

-

Coupling Reaction: Cool the Grignard reagent to 0°C and slowly add isovaleraldehyde dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Oxidation: Dissolve the resulting alcohol in acetone and cool to 0°C. Add Jones reagent dropwise until the orange color persists.

-

Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure. Extract the aqueous layer with diethyl ether. Purify the crude product by silica gel column chromatography to yield 14-methylpentadecanoic acid.

b. Synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

This protocol describes a general method for the esterification of a fatty acid to a hydroxy fatty acid.

Materials:

-

Hydroxy fatty acid (e.g., 9-hydroxystearic acid)

-

Fatty acid (e.g., palmitic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

In a round-bottom flask, dissolve the hydroxy fatty acid, fatty acid, and DMAP in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired FAHFA.

Lipid Extraction and Analysis

a. Total Lipid Extraction from Biological Samples

This protocol is for the extraction of total lipids from cells or tissues.

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

Internal standards (e.g., deuterated fatty acids)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Homogenize the tissue or cell pellet in PBS.

-

Add a known amount of internal standard.

-

Add methanol and chloroform in a 2:1 ratio (v/v) to the homogenate.

-

Vortex the mixture vigorously for 2 minutes.

-

Add chloroform and water in a 1:1 ratio (v/v) to induce phase separation.

-

Vortex again and centrifuge at 1000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFA Esters

This protocol describes the derivatization and analysis of BCFAs.

Materials:

-

Dried lipid extract

-

Boron trifluoride-methanol solution (14% BF3 in methanol)

-

Hexane

-

Saturated sodium chloride solution

-

GC-MS instrument with a suitable capillary column (e.g., DB-23)

Procedure:

-

Derivatization: Add BF3-methanol solution to the dried lipid extract. Heat at 100°C for 30 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).

-

Extraction: Cool the reaction mixture and add hexane and saturated sodium chloride solution. Vortex and centrifuge to separate the phases.

-

Analysis: Collect the upper hexane layer containing the FAMEs and inject it into the GC-MS.

-

GC-MS Conditions: Use an appropriate temperature program to separate the FAMEs. For example, start at 100°C, ramp to 250°C at 3°C/min, and hold for 10 minutes. The mass spectrometer can be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

Biological Assays

a. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for measuring changes in gene expression.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for FASN, SREBP1, and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.

-

Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

b. GPR120 Activation Assay (Calcium Flux)

This non-kit-based protocol measures GPR120 activation by monitoring intracellular calcium mobilization.

Materials:

-

Cells expressing GPR120 (e.g., HEK293 cells transiently or stably transfected with GPR120)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

Test compounds (BCFA esters)

-

Positive control (e.g., GW9508)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Plate GPR120-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.

-

Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.

-

Assay: Wash the cells with HBSS containing probenecid.

-

Place the plate in the fluorescence plate reader and record the baseline fluorescence.

-

Add the test compounds or positive control and immediately begin kinetic reading of fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for several minutes.

-

Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the extent of GPR120 activation.

c. PPARγ Reporter Gene Assay

This protocol describes a method to assess the activation of the nuclear receptor PPARγ.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vector for human PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with the test BCFA esters or a known PPARγ agonist (e.g., rosiglitazone) for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Compare the activity in treated cells to that in vehicle-treated control cells to determine the fold activation of PPARγ.

Mandatory Visualizations

Signaling Pathways

Caption: GPR120 signaling pathway activated by BCFA esters.

Caption: Postulated MAPK/NF-κB signaling by iso-BCFAs.

Experimental Workflow

Caption: Experimental workflow for BCFA ester evaluation.

Conclusion

The discovery of novel branched-chain fatty acid esters has opened up exciting new avenues for therapeutic intervention in metabolic and inflammatory diseases. This technical guide provides a foundational resource for researchers to delve into this promising area of lipid research. The detailed protocols and data presented herein are intended to facilitate the synthesis, identification, and biological characterization of these unique molecules. As our understanding of the intricate signaling pathways modulated by BCFA esters continues to grow, so too will the potential for developing novel therapeutics that target these pathways for the treatment of a wide range of human diseases.

An In-depth Technical Guide on Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific literature on Ethyl 3,4-dimethylpent-2-enoate. A comprehensive search of established scientific databases has revealed a significant gap in the knowledge regarding the biological activity of this compound. Therefore, information on its pharmacological effects and associated signaling pathways is not available at this time.

Introduction

This compound is an α,β-unsaturated ester with the molecular formula C9H16O2. Its structure is characterized by a pentenoate backbone with methyl groups at the 3 and 4 positions. While the synthesis and basic chemical properties of this compound are documented, its biological effects remain unexplored in the public domain. This guide summarizes the existing technical data on this compound, including its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. The absence of biological data is a notable finding of this review.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are presented in Table 1. This data is compiled from various chemical databases and provides essential information for its handling, characterization, and potential future studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16O2 | [1][2] |

| Molecular Weight | 156.22 g/mol | [1] |

| IUPAC Name | ethyl (E)-3,4-dimethylpent-2-enoate | [1] |

| CAS Number | 21016-44-4 (for E-isomer) | [1] |

| Appearance | Not reported | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported | |

| Solubility | Not reported | |

| XLogP3 | 2.7 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of a chemical compound. The available spectroscopic information for this compound is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H NMR (CDCl₃) | δ 1.08 (d, J=7 Hz, 6H), 1.30 (t, J=7 Hz, 3H), 2.15 (d, J=1.5 Hz, 3H), 4.15 (q, J=7 Hz, 2H), 5.68 (br. s, 1H) | Not specified in search results |

| Infrared (IR) | 1705 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1385 and 1365 cm⁻¹ ((CH₃)₂C) | Not specified in search results |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 111, m/z 3rd Highest: 156 | [1] |

Experimental Protocols

The synthesis of this compound can be achieved via the Horner-Wadsworth-Emmons reaction. This method is a widely used olefination reaction that forms an alkene from the reaction of a stabilized phosphonate ylide with an aldehyde or ketone.

Synthesis of this compound

Experimental Procedure:

-

To a suspension of sodium hydride (2.6 g) in diglyme (10 mL), triethylphosphonoacetate (24 g, 107 mmol) is added dropwise under a nitrogen atmosphere in an ice bath (approximately 0°C).

-

The resulting mixture is stirred for 30 minutes.

-

3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise, and the mixture is stirred at ambient temperature for three hours.

-

After the reaction is complete, the mixture is cooled and then cautiously diluted with a large excess of water.

-

The product is extracted with ether.

-

The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield this compound.

Reported Yield: 7.1 g (91%)

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

References

Role of branched-chain fatty acids in metabolic pathways

An In-depth Technical Guide on the Role of Branched-Chain Fatty Acids in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl branches on their carbon chain. Once considered minor components of the total fatty acid pool, BCFAs are now recognized as bioactive lipids with significant roles in various metabolic processes. Primarily derived from the diet, especially ruminant products, and synthesized by gut microbiota, BCFAs influence lipid metabolism, inflammation, and insulin sensitivity. Their concentrations are inversely correlated with metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. This technical guide provides a comprehensive overview of BCFA metabolism, detailing their synthesis and degradation pathways, their interaction with key signaling molecules, and their implications for metabolic health. It includes a summary of quantitative data, detailed experimental protocols for BCFA analysis, and visual diagrams of core metabolic and signaling pathways to serve as a resource for researchers in the field.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are aliphatic carboxylic acids distinguished by a methyl group located on the carbon chain. The most common forms are the iso and anteiso monomethyl-branched fatty acids. Iso-BCFAs have a methyl group on the penultimate carbon from the methyl end, while anteiso-BCFAs have a methyl branch on the antepenultimate carbon.[1] These structural variations influence their physical properties and biological functions, distinguishing them from their straight-chain counterparts.

While present in low concentrations in many tissues, BCFAs are major components of bacterial cell membranes, where they regulate fluidity and function.[1] The primary dietary sources for humans are ruminant products like dairy and beef, which contain BCFAs synthesized by rumen bacteria.[2][3][4] Additionally, the human gut microbiota contributes to the endogenous pool of BCFAs through the fermentation of branched-chain amino acids (BCAAs).[5]

Biosynthesis of BCFAs

The primary pathway for BCFA synthesis involves the catabolism of branched-chain amino acids: valine, leucine, and isoleucine. This process is particularly active in bacteria, including those in the animal rumen and the human gut.[6]

The synthesis pathway begins with the transamination of BCAAs to their corresponding branched-chain α-ketoacids (BCKAs), a reaction catalyzed by BCAA transferase.[6] These BCKAs are then decarboxylated by a branched-chain-α-ketoacid dehydrogenase complex to form branched short-chain acyl-CoA primers (e.g., isobutyryl-CoA from valine, isovaleryl-CoA from leucine, and 2-methylbutyryl-CoA from isoleucine).[6][7] These primers are subsequently elongated by the fatty acid synthase (FASN) system, using malonyl-CoA as the two-carbon donor, to produce long-chain BCFAs.[7][8]

-

Valine is the precursor for iso-BCFAs with an even number of carbon atoms (e.g., iso-14:0, iso-16:0).[6]

-

Leucine is the precursor for iso-BCFAs with an odd number of carbon atoms (e.g., iso-15:0, iso-17:0).[6]

-

Isoleucine is the precursor for anteiso-BCFAs with an odd number of carbon atoms (e.g., anteiso-15:0, anteiso-17:0).[6]

Caption: Biosynthetic pathway of BCFAs from branched-chain amino acid precursors.

Degradation of BCFAs

The degradation of BCFAs occurs primarily in peroxisomes and mitochondria. The presence of a methyl group, particularly at the beta-carbon, can obstruct the standard β-oxidation pathway, necessitating alternative enzymatic steps.[9]

-

α-Oxidation: For BCFAs with a methyl group on the β-carbon (e.g., phytanic acid), degradation begins with α-oxidation in the peroxisomes. This pathway involves the oxidative removal of a single carbon from the carboxyl end, producing a new fatty acid (e.g., pristanic acid) that is shortened by one carbon and has the methyl group now at the α-position.[9][10]

-

β-Oxidation: Once the methyl branch no longer obstructs the process, the resulting fatty acid can be degraded via the β-oxidation pathway in both peroxisomes and mitochondria.[9] This process sequentially shortens the acyl-CoA chain, producing acetyl-CoA and, in the case of odd-chain fatty acids, a final propionyl-CoA molecule.[11]

Caption: Degradation pathways for branched-chain fatty acids in peroxisomes and mitochondria.

Role in Metabolic Pathways and Signaling

Recent research has illuminated the role of BCFAs as signaling molecules that can modulate gene expression and metabolic pathways, particularly in the context of lipid metabolism, inflammation, and insulin resistance.

Lipid Metabolism

BCFAs have been shown to regulate the expression of key genes involved in fatty acid synthesis and triglyceride metabolism. They can activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) and suppress Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[12] The activation of PPARα promotes fatty acid oxidation, while the suppression of SREBP-1c and its target, fatty acid synthase (FASN), reduces lipogenesis.[12][13] This dual action helps to lower triglyceride synthesis in the body.[14]

Inflammation

BCFAs exhibit anti-inflammatory properties. Studies have shown they can decrease the expression of pro-inflammatory factors such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and C-reactive protein (CRP).[12][13][14] The inverse correlation observed between serum iso-BCFA concentrations and CRP levels in humans suggests a role in mitigating chronic inflammation, a key factor in many metabolic diseases.[13]

Insulin Resistance

Circulating levels of BCFAs are inversely associated with insulin resistance.[14][15][16] While high levels of their precursors, BCAAs, are linked to insulin resistance, BCFAs appear to have a protective effect.[14][17] It has been proposed that BCFAs may help regulate insulin sensitivity by expediting the conversion of BCAAs to BCFAs, thereby reducing the accumulation of potentially harmful BCAA metabolites.[12][14]

Caption: Signaling pathways modulated by BCFAs in metabolic regulation.

Quantitative Data Presentation